Titanium octadecan-1-olate
Description
Titanium octadecan-1-olate is a titanium(IV) alkoxide complex where the titanium center is coordinated with four octadecan-1-olate (C18H37O<sup>−</sup>) ligands. This compound is part of the broader class of metal alkoxides, which are widely used in catalysis, sol-gel synthesis, and materials science. Its long alkyl chain confers unique properties, such as reduced volatility and enhanced thermal stability compared to shorter-chain titanium alkoxides.
Properties
CAS No. |
5128-29-0 |
|---|---|
Molecular Formula |
C72H152O4Ti |
Molecular Weight |
1129.8 g/mol |
IUPAC Name |
octadecan-1-ol;titanium |
InChI |
InChI=1S/4C18H38O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*19H,2-18H2,1H3; |
InChI Key |
RMDNPYIISLAEMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.[Ti] |
Other CAS No. |
51040-26-7 5128-29-0 |
Pictograms |
Flammable |
Related CAS |
5128-29-0 51040-26-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium octadecan-1-olate can be synthesized through the reaction of titanium tetrachloride with octadecan-1-ol. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of titanium tetrachloride in a suitable solvent such as toluene.
- Gradual addition of octadecan-1-ol to the solution while maintaining a controlled temperature.
- Stirring the mixture to ensure complete reaction and formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: Titanium octadecan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and octadecanoic acid.
Reduction: It can be reduced to form titanium metal and octadecan-1-ol.
Substitution: It can undergo substitution reactions where the octadecan-1-olate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as phosphines and amines can be used under controlled conditions.
Major Products:
Oxidation: Titanium dioxide and octadecanoic acid.
Reduction: Titanium metal and octadecan-1-ol.
Substitution: Titanium complexes with different ligands.
Scientific Research Applications
Titanium octadecan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: It is explored for its antimicrobial properties and potential use in medical implants.
Industry: It is used in the production of high-performance materials such as coatings and adhesives
Mechanism of Action
The mechanism of action of titanium octadecan-1-olate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to efficient catalysis .
Comparison with Similar Compounds
Titanium Octadecan-1-olate vs. Other Titanium Alkoxides
Titanium alkoxides vary significantly in reactivity and applications based on ligand structure. Key comparisons include:
Key Findings :
- Thermal Stability: The long alkyl chain in this compound reduces volatility and enhances thermal stability compared to titanium ethoxide or isobutanolate, making it suitable for high-temperature processes.
- Catalytic Activity: Titanium tetraisobutanolate’s branched structure increases steric hindrance, moderating its reactivity compared to linear-chain derivatives .
This compound vs. Other Metal Octadecan-1-olates
Metal octadecan-1-olates share the same ligand but differ in metal center properties:
Key Findings :
- Lewis Acidity : Titanium derivatives exhibit moderate Lewis acidity compared to aluminum, which is stronger but less hydrolytically stable.
- Hydrolytic Stability : Zirconium octadecan-1-olate surpasses titanium in resistance to hydrolysis, making it preferable for aqueous applications.
- Industrial Use : Aluminum octadecan-1-olate dominates in cosmetics due to low toxicity, while titanium analogs are niche in high-performance coatings .
Comparison with Titanium Halides and Hydrides
Titanium halides (e.g., TiCl4, TiF4) and hydrides differ fundamentally in reactivity:
| Compound | CAS Number | Key Properties | Applications |
|---|---|---|---|
| This compound | - | Organic solubility; thermally stable. | Organic synthesis, materials science. |
| Titanium tetrachloride | 7550-45-0 | Highly reactive; corrosive; forms Ti-O bonds easily. | TiO2 production, Ziegler-Natta catalysts. |
| Titanium hydride | 7704-98-5 | Pyrophoric; releases H2 at high temperatures. | Metallurgy, hydrogen storage. |
Key Findings :
- Reactivity : Titanium halides are far more reactive than octadecan-1-olate, limiting their use in organic media.
- Safety: this compound’s non-corrosive nature and stability make it safer for handling than hydrides or halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
